2-[(Prop-2-yn-1-yl)amino]benzaldehyde

Physicochemical characterization Process chemistry Intermediate procurement

2-[(Prop-2-yn-1-yl)amino]benzaldehyde (CAS 280113-69-1) is an ortho-substituted benzaldehyde bearing an N-propargylamino group. Its molecular formula is C₁₀H₉NO (MW = 159.18 g/mol), combining a reactive aldehyde electrophile with a terminal alkyne nucleophile in a single bifunctional scaffold.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 280113-69-1
Cat. No. B13947935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Prop-2-yn-1-yl)amino]benzaldehyde
CAS280113-69-1
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC#CCNC1=CC=CC=C1C=O
InChIInChI=1S/C10H9NO/c1-2-7-11-10-6-4-3-5-9(10)8-12/h1,3-6,8,11H,7H2
InChIKeyOFHFQEKDCUJKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Prop-2-yn-1-yl)amino]benzaldehyde (CAS 280113-69-1): Structural Identity and Core Procurement Parameters


2-[(Prop-2-yn-1-yl)amino]benzaldehyde (CAS 280113-69-1) is an ortho-substituted benzaldehyde bearing an N-propargylamino group. Its molecular formula is C₁₀H₉NO (MW = 159.18 g/mol), combining a reactive aldehyde electrophile with a terminal alkyne nucleophile in a single bifunctional scaffold [1]. This dual reactivity distinguishes it from simpler aminobenzaldehydes and positions the compound as a strategic building block for heterocyclic synthesis [2]. The compound is predicted to have a boiling point of 315.8 ± 27.0 °C, a density of 1.159 ± 0.06 g/cm³, and a computed LogP of approximately 2, indicating moderate lipophilicity suitable for organic-solvent-based reaction conditions [1].

1

Bifunctional aldehyde-alkyne scaffold for one-pot heterocyclic synthesis

2

N-Propargyl tether directs N-heterocycle formation over O-linked analogs

3

Liquid physical state supports automated liquid handling and solvent screening

Why Closely Related Aminobenzaldehydes Cannot Replace 2-[(Prop-2-yn-1-yl)amino]benzaldehyde in Chemoselective Routes


Simple substitution of 2-aminobenzaldehyde (CAS 529-23-7) or N-methyl-2-aminobenzaldehyde (CAS 7755-70-6) for the N-propargyl variant fails when downstream chemistry requires a pendent terminal alkyne. The propargyl group serves as an essential π-nucleophile or metal-coordination handle in gold(I)-catalyzed rearrangements, Pauson–Khand cycloadditions, and iron(III)-catalyzed alkyne–carbonyl metatheses [1][2]. Replacing the N–CH₂C≡CH moiety with an oxygen linker (2-(prop-2-yn-1-yloxy)benzaldehyde, CAS 29978-83-4) shifts reactivity toward O-heterocycle formation (chromenes) rather than the N-heterocyclic scaffolds (quinolines, benzoazepines) accessible from the nitrogen-tethered substrate [3]. Furthermore, the hydrogen-bond donor capacity of the secondary amine (HBD count = 1) imparts different solubility and catalyst-interaction profiles relative to the O-analog (HBD count = 0), affecting reaction optimization [1][3]. These mechanistic and physicochemical differences make generic substitution scientifically unsound without re-optimization of the entire synthetic sequence.

TargetN-Propargyl enables quinoline/azepine scaffolds
O-Propargyl analog riskO-linker yields chromenes, not N-heterocycles; promoter-dependent yields
TargetPendant alkyne for Fe-catalyzed metathesis
N-Methyl analog riskNo alkyne handle; reverts to multi-step oxidation routes
TargetSecondary amine (HBD=1) for catalyst interaction
O-Analog riskHBD=0 alters H-bonding; solid at ambient complicates handling

Quantified Differentiation Evidence for 2-[(Prop-2-yn-1-yl)amino]benzaldehyde vs. Closest Analogs


Thermal Stability and Liquid-Phase Processing Window vs. 2-Aminobenzaldehyde

2-Aminobenzaldehyde (CAS 529-23-7) is a low-melting solid (mp 38 °C) that polymerizes rapidly at ambient temperature, imposing cold-chain storage (−20 °C) and narrow processing windows . 2-[(Prop-2-yn-1-yl)amino]benzaldehyde, by contrast, is predicted to remain liquid well above room temperature (predicted bp 315.8 ± 27.0 °C) and lacks the facile self-condensation pathway of the primary aniline derivative, offering broader thermal tolerance during large-scale reaction setup [1].

Physical state
Data to verify
Predicted bp 315.8 °C
Liquid at ≥25 °C vs comparator mp 38 °C solid
Supports ambient-temperature handling and automated dispensing
Predicted bp; confirm experimentally for scale-up
Physicochemical characterization Process chemistry Intermediate procurement

N-Propargyl vs. O-Propargyl Regiochemical Fidelity in Intramolecular Alkyne–Carbonyl Cyclization

Under gold(I) catalysis, the N-propargylamino substrate undergoes an unprecedented rearrangement that delivers 3-aminoquinolines in a single step with high selectivity [1]. The oxygen congener 2-(prop-2-yn-1-yloxy)benzaldehyde (CAS 29978-83-4) instead yields chromene-type products via O-attack pathways under related Pauson–Khand conditions, with yields that drop sharply in the absence of molecular-sieve promoters [2]. The N-linker thereby provides access to a fundamentally different heterocyclic space—3-aminoquinolines vs. chromenes—from structurally analogous starting materials.

Regiochemical outcome
Reported
N-Propargyl → 3-Aminoquinoline
O-Propargyl → Chromene
N-linker gives access to N-heterocycle space critical for quinoline libraries
O-substrate requires zeolite promoter; N-substrate works under standard Au(I) conditions
Heterocyclic synthesis Gold catalysis Regioselectivity

Alkyne–Carbonyl Metathesis Efficiency: N-Propargylamino Substrate Enables One-Pot Quinoline Synthesis

N-Propargyl-2-aminobenzaldehydes undergo FeCl₃-catalyzed intramolecular alkyne–carbonyl metathesis to give 1,2-dihydroquinolines in good to excellent yields; the process can be telescoped into a one-pot detosylation/aromatization sequence to produce 3-acylquinolines [1]. Substitution of the N-propargyl group with N-methyl eliminates the alkyne metathesis manifold entirely, reverting to classical Friedländer or reductive amination pathways that require additional oxidation steps to reach the quinoline oxidation state.

Step economy
Class-level
≥1 step reduction
One-pot metathesis–aromatization vs. stepwise oxidation
Shortens quinoline synthesis, avoids stoichiometric oxidants
Yields reported as good to excellent; validate for specific substrates
Iron catalysis Metathesis Quinoline synthesis

Pauson–Khand Reactivity of N-Propargylamino Substrates for Tricyclic Cyclopentenone Construction

2-[(Prop-2-yn-1-yl)amino]benzaldehyde serves as a precursor to aromatic enynes that undergo intramolecular Pauson–Khand cyclization to yield tetrahydrocyclopenta[c]quinolin-2-ones—tricyclic scaffolds related to chromene natural products [1]. The use of 4 Å molecular sieves and TMANO as promoters significantly increases reaction yields compared to classical thermal Pauson–Khand conditions, and the N-propargylamino tether provides access to the aza-analog (quinolinone) series, complementing the O-tethered chromene products described from salicylaldehyde-derived enynes [2].

Cycloaddition product
Context-dependent
N-Propargyl → tetrahydrocyclopenta[c]quinolin-2-one
O-Propargyl → oxa-fused analog
Provides aza-tricyclic scaffold for heteroatom SAR studies
Insufficient head-to-head yield data for direct comparison
Cycloaddition Natural product synthesis Cobalt catalysis

Structural Differentiation: Hydrogen-Bond Donor Capacity and Solubility vs. O-Propargyl Analog

The secondary amine in 2-[(prop-2-yn-1-yl)amino]benzaldehyde provides one hydrogen-bond donor (HBD = 1), while the oxygen analog 2-(prop-2-yn-1-yloxy)benzaldehyde has HBD = 0 [1]. This difference influences solubility in polar aprotic solvents and modulates interactions with Lewis acid catalysts. The N-propargyl compound has a computed LogP of ~2 and a topological polar surface area (TPSA) of 29.1 Ų, whereas the O-analog has a comparable LogP but lacks the H-bond donor functionality that can engage directing groups in enantioselective catalysis [1].

H-Bond donor & TPSA
Reported
HBD = 1, TPSA = 29.1 Ų
O-analog: HBD = 0, solid at ambient
Facilitates catalyst coordination; liquid state aids high-throughput experimentation
Computed descriptors; experimental solubility data pending
Physicochemical profiling Catalyst interaction Formulation

In-Class Propargylamine Biological Activity Potential: ALDH/MAO Inhibition Framework

Compounds bearing an N-propargylamino group, such as pargyline and rasagiline, are established irreversible inhibitors of monoamine oxidase (MAO) and, following metabolic N-depropargylation, generate propiolaldehyde that potently inhibits aldehyde dehydrogenase (ALDH) [1][2]. The CB29 series of ALDH1A1/ALDH2/ALDH3A1 inhibitors includes benzaldehyde derivatives structurally related to 2-[(prop-2-yn-1-yl)amino]benzaldehyde, with analog IC₅₀ values ranging from 700 nM to >100 µM across ALDH isoforms [3]. While no direct IC₅₀ data are available for the title compound itself, its core scaffold is congruent with the ALDH-inhibitory chemotype, suggesting it may serve as a viable starting point for inhibitor development—provided the intrinsic aldehyde reactivity is managed.

Pharmacophore context
Class-level
Propargylamine pharmacophore linked to ALDH/MAO inhibition
No direct IC₅₀ data for target compound
Scaffold may support ALDH/MAO inhibitor exploration
Requires experimental validation; manage aldehyde reactivity
Aldehyde dehydrogenase Monoamine oxidase Propargylamine pharmacophore

High-Value Application Scenarios for 2-[(Prop-2-yn-1-yl)amino]benzaldehyde (280113-69-1)


One-Pot Synthesis of 3-Acylquinoline Libraries for Drug Discovery

Medicinal chemistry teams requiring 3-acylquinoline scaffolds can leverage 2-[(prop-2-yn-1-yl)amino]benzaldehyde as an N-propargyl-tethered substrate for FeCl₃-catalyzed alkyne–carbonyl metathesis followed by one-pot detosylation/aromatization [1]. This route eliminates the need for stepwise oxidation of dihydroquinoline intermediates and avoids the use of stoichiometric oxidants, reducing both step count and purification burden in parallel library synthesis.

Gold(I)-Catalyzed Access to 3-Aminoquinolines from Readily Available Precursors

The N-propargylamino group enables a gold(I)-catalyzed rearrangement that directly forms 3-aminoquinolines in a single step [2]. This transformation is mechanistically unique to the N-propargyl substrate and cannot be replicated with N-alkyl or O-propargyl analogs, making the title compound indispensable for synthetic groups exploring this specific reactivity manifold.

Pauson–Khand Construction of Aza-Tricyclic Natural Product Analogs

Natural product chemists synthesizing chromene-related tricyclic frameworks can employ 2-[(prop-2-yn-1-yl)amino]benzaldehyde to generate the corresponding aza-analogs (tetrahydrocyclopenta[c]quinolin-2-ones) via intramolecular Pauson–Khand cyclization [3]. The nitrogen atom in the product enables systematic structure–activity relationship (SAR) studies contrasting O- vs. N-containing tricyclic cores.

Propargylamine Pharmacophore Bearing for ALDH/MAO Inhibitor Development

The pre-installed propargylamino group positions the compound as a direct precursor for aldehyde dehydrogenase (ALDH) and monoamine oxidase (MAO) inhibitor exploration [4]. The intact benzaldehyde moiety provides a synthetic handle for reductive amination, oxime formation, or Knoevenagel condensation to diversify the scaffold while retaining the pharmacologically critical N-propargyl group.

Application
Selection Property
Validation Focus
3-Acylquinoline library synthesis
Latent alkyne–carbonyl metathesis reactivity
One-pot cyclization/aromatization efficiency
3-Aminoquinoline scaffold synthesis
N-Propargyl rearrangement precursor
Single-step aminoquinoline formation
Aza-tricyclic natural product analog construction
N-Tethered enyne cyclization precursor
Heteroatom-swapping SAR exploration
ALDH/MAO inhibitor lead exploration
Pre-installed propargylamino pharmacophore
Scaffold diversification without late-stage modification
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